molecular formula C13H10N2S B2810147 2-[(4-Aminophenyl)sulfanyl]benzonitrile CAS No. 1250596-32-7

2-[(4-Aminophenyl)sulfanyl]benzonitrile

Cat. No.: B2810147
CAS No.: 1250596-32-7
M. Wt: 226.3
InChI Key: IUGPUIIHUVWKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₃H₁₀N₂S, with a monoisotopic mass of 226.05647 Da . This compound is marketed as a building block for organic synthesis, priced at €376.00 for 50 mg, reflecting its specialized role in research .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGPUIIHUVWKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfanyl]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-aminothiophenol with 2-chlorobenzonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-[(4-Aminophenyl)sulfanyl]benzonitrile. Key differences in substitution patterns, electronic properties, and applications are highlighted:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Features Molecular Weight (Da) Key Applications/Properties Evidence ID
This compound C₁₃H₁₀N₂S - Ortho-S linkage to 4-aminophenyl 226.056 Building block for synthesis
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ - Meta-aminophenyl, no sulfanyl group 194.084 Unknown (structural analog)
4-(Aminomethyl)-2-fluorobenzonitrile C₈H₇FN₂ - Fluorine at position 2, aminomethyl at 4 150.15 Intermediate in drug discovery
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile C₇H₄BrClN₂S - Halogenated (Br, Cl) 4-aminophenyl sulfanyl 263.54 Pharmaceutical R&D (high reactivity)
2-(4-(4-Cyanostyryl)styryl)benzonitrile C₂₄H₁₆N₂ - Extended conjugated styryl groups 332.40 Fluorescent brightener (textile industry)
4-[(2-Fluorophenyl)amino]benzonitrile C₁₃H₉FN₂ - Amino linked to 2-fluorophenyl 212.22 Unknown (potential kinase inhibitor)
2-[(4-Fluorophenyl)sulfanyl]acetonitrile C₈H₆FNS - Fluorophenyl sulfanyl, acetonitrile core 167.20 Reactive intermediate

Key Structural and Functional Differences:

Substitution Position and Electronic Effects: The ortho-sulfanyl-aminophenyl group in the target compound contrasts with meta-substituted analogs like 3-(4-aminophenyl)benzonitrile . Ortho substitution may enhance steric hindrance, affecting binding in biological systems or crystal packing.

Functional Group Variations: Fluorine in 4-(Aminomethyl)-2-fluorobenzonitrile and 4-[(2-fluorophenyl)amino]benzonitrile alters electronic density, improving metabolic stability and bioavailability—critical in drug design . Conjugated systems in 2-(4-(4-Cyanostyryl)styryl)benzonitrile enable fluorescence, making it suitable for optical applications .

Core Structure Differences :

  • Compounds like 2-[(4-Fluorophenyl)sulfanyl]acetonitrile replace the benzonitrile core with acetonitrile, reducing aromaticity and altering solubility .

Synthetic Utility :

  • The target compound’s primary amine and sulfanyl bridge offer sites for further functionalization (e.g., amidation, oxidation to sulfones), whereas halogenated analogs () are tailored for nucleophilic substitution.

Biological Activity

2-[(4-Aminophenyl)sulfanyl]benzonitrile, with the molecular formula C13H10N2SC_{13}H_{10}N_{2}S, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both amino and sulfanyl functional groups, which are crucial for its interaction with biological systems.

The compound can be synthesized through nucleophilic aromatic substitution, typically involving the reaction of 4-aminothiophenol with 2-chlorobenzonitrile under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) with potassium carbonate as a base. The synthesis process is essential for producing high-purity compounds for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and sulfanyl groups allows for the formation of hydrogen bonds, which can significantly influence the activity and function of target molecules.

Biological Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

  • Study Findings : In vitro tests have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.
  • Case Study : A study reported an IC50 value (the concentration required to inhibit 50% of the microbial growth) indicating effective potency against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

  • Research Overview : Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.
  • Mechanism : The compound may exert its anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate the expression of oncogenes while upregulating tumor suppressor genes.
  • Case Study : In a comparative study, the compound demonstrated a significant reduction in tumor growth in animal models when administered at therapeutic doses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted. The following table summarizes key differences:

Compound NameStructure VariationsBiological Activity
This compoundAmino and sulfanyl groups presentAntimicrobial, Anticancer
2-[(2-Aminophenyl)sulfanyl]benzonitrileAmino group in ortho positionLimited data on activity
4-[(4-Aminophenyl)sulfanyl]benzonitrileSulfanyl group in para positionPotentially similar activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.